2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Description
The compound “2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that has been synthesized via a sequence of multistep synthesis processes . The synthesis started with 2-(4-chlorophenoxy)acetic acid and 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane, followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as a coupling agent in cold condition .
Synthesis Analysis
The synthesized compound was elucidated by different spectroscopic techniques such as NMR and LC-MS . The structure was finally confirmed by the X-ray diffraction method .Molecular Structure Analysis
The compound has crystallized in the orthorhombic crystal system with the space group Pca21 . Density functional theory calculations were carried out to compare the computational values of the starting materials with the final compound . The frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) of the compound were analyzed . In the crystal structure, intermolecular and intramolecular interactions were observed . Atom N12 represents the chiral center of the molecule, which is connected to four different groups . The stereochemistry of this molecule at N12 is S configuration .Chemical Reactions Analysis
Theoretical studies such as geometry optimization calculation were performed . The molecular orbital energy levels, chemical reactivity descriptors, and molecular electrostatic potential surface were generated . The energy difference between HOMO and LUMO is known as the energy gap . The energies of HOMO and LUMO were computed, and the energy values of HOMO and LUMO are -5.68 eV and -1.60 eV respectively .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties such as bond lengths, bond angles, and torsion angles were computed at B3LYP/6-31 G (d, p) levels . The geometrical parameters were compared with the experimental parameters .Scientific Research Applications
Synthesis and Structural Transformation
The compound 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been studied for their synthesis and structural transformation behaviors. For instance, Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of similar compounds, highlighting their stability and structural prerequisites for specific ring transformations (Sápi et al., 1997).
Antibacterial Applications
Potential Antibacterial Agents
Research has also been conducted on the antibacterial applications of related thiazolidin and azetidine derivatives. Desai et al. (2008) synthesized several compounds and evaluated their antibacterial activity, suggesting moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Crystal Structure Elucidation
Crystallographic Studies
The crystal structure of similar compounds has been examined to understand their molecular arrangement and interactions. Saravanan et al. (2016) provided insights into the orientation of chlorophenyl and thiazole rings and the intermolecular interactions within the crystal structure (Saravanan et al., 2016).
Antioxidant and Anti-inflammatory Properties
Evaluation for Anti-inflammatory and Antioxidant Activity
Compounds related to this compound have been synthesized and assessed for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) reported on the antioxidant and anti-inflammatory activities of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, highlighting compounds with promising activities in this domain (Koppireddi et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-9-13(3-8-17(12)24-2)16-11-26-19(21-16)22-18(23)10-25-15-6-4-14(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOPAFWQLGQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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